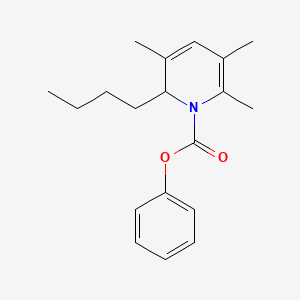
Phenyl 2-butyl-3,5,6-trimethylpyridine-1(2H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Phenyl 2-butyl-3,5,6-trimethylpyridine-1(2H)-carboxylate is a useful research compound. Its molecular formula is C19H25NO2 and its molecular weight is 299.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Phenyl 2-butyl-3,5,6-trimethylpyridine-1(2H)-carboxylate is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H19N O2
- Molecular Weight : 233.31 g/mol
- CAS Number : 1196156-15-6
The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The pyridine ring is known for its ability to form hydrogen bonds and coordinate with metal ions, which is critical for its interaction with enzymes and receptors.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anti-inflammatory Activity :
- Antifungal Activity :
-
Antioxidant Properties :
- Some derivatives have been evaluated for their antioxidant potential, which is crucial in mitigating oxidative stress-related diseases.
Study 1: Anti-inflammatory Effects
A study published in PubMed investigated the anti-inflammatory effects of related pyridine derivatives. The results indicated that certain analogs exhibited significant inhibition of edema formation, suggesting a promising therapeutic potential for inflammatory conditions .
| Compound | Edema Inhibition (%) | Comparison Drug |
|---|---|---|
| 9b | 65 | Indomethacin |
| 9c | 70 | Indomethacin |
| 9p | 68 | Indomethacin |
Study 2: Antifungal Efficacy
In another investigation focusing on antifungal activity, compounds similar to this compound were tested against Aspergillus fumigatus. The study found that certain derivatives had comparable efficacy to established antifungal agents .
| Compound Name | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Compound A (halogenated) | 1.34 |
| Amphotericin B | 0.5 |
Properties
CAS No. |
651053-73-5 |
|---|---|
Molecular Formula |
C19H25NO2 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
phenyl 2-butyl-3,5,6-trimethyl-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C19H25NO2/c1-5-6-12-18-15(3)13-14(2)16(4)20(18)19(21)22-17-10-8-7-9-11-17/h7-11,13,18H,5-6,12H2,1-4H3 |
InChI Key |
URXBGMJCXHYDRI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C(=CC(=C(N1C(=O)OC2=CC=CC=C2)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















